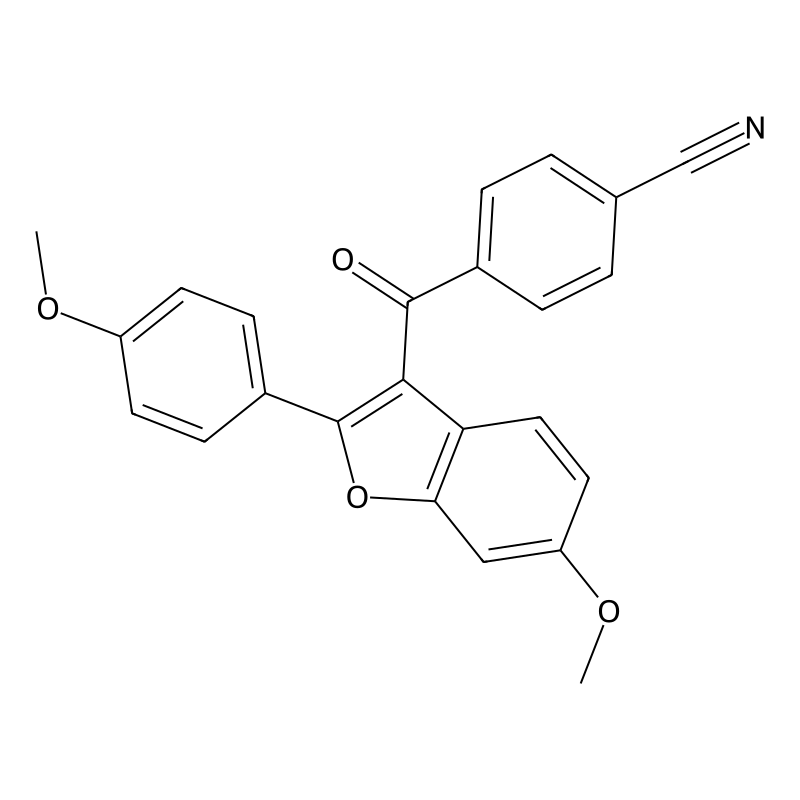4-(6-Methoxy-2-(4-methoxyphenyl)benzofuran-3-carbonyl)benzonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Potential applications based on structure
The molecule's structure contains several functional groups that might be of interest for researchers, including a benzofuran core, methoxy groups, and a nitrile group. These features are present in various bioactive molecules . However, further investigation is needed to determine if LY320135 has been explored for specific biological activities.
Availability for research
LY320135 can be purchased from several chemical suppliers, including Sigma-Aldrich , suggesting its potential use in scientific research.
Published research
A comprehensive search for scientific literature on LY320135 yielded no significant results. This indicates that research on this compound might be limited or unpublished.
Further resources:
4-(6-Methoxy-2-(4-methoxyphenyl)benzofuran-3-carbonyl)benzonitrile is a complex organic compound characterized by its unique structural features, including a benzofuran moiety and a benzonitrile functional group. Its molecular formula is C24H17NO4, and it has been identified as a promising candidate in pharmacological research, particularly in relation to cannabinoid receptor interactions .
- LY-320,135 binds competitively to the CB1 receptor, preventing the natural ligand, anandamide, from exerting its effects []. This can lead to various physiological effects depending on the tissue and cell type involved.
- Studies suggest it acts as an inverse agonist at higher doses, meaning it can induce opposite effects compared to the natural ligand [].
- Specific information on the toxicity of LY-320,135 is limited. However, due to its interaction with the cannabinoid system, it could potentially cause side effects like sedation, cognitive impairment, or mood changes [].
- As with most organic compounds, it's advisable to handle LY-320,135 with standard laboratory safety procedures to minimize potential hazards.
Research indicates that 4-(6-Methoxy-2-(4-methoxyphenyl)benzofuran-3-carbonyl)benzonitrile exhibits notable biological activity, particularly in the context of cannabinoid receptors. It has shown potential as a selective ligand for these receptors, which are implicated in various physiological processes including pain sensation, mood regulation, and appetite control. Studies suggest that it may act as an agonist or inverse agonist depending on the receptor subtype involved .
The synthesis of 4-(6-Methoxy-2-(4-methoxyphenyl)benzofuran-3-carbonyl)benzonitrile typically involves multi-step organic reactions. A common method includes:
- Preparation of Benzofuran Derivatives: This can be achieved through palladium-catalyzed coupling reactions.
- Formation of Carbonyl Group: The introduction of the carbonyl group is often accomplished via acylation reactions.
- Benzonitrile Formation: The final step usually involves the nitrilation of the aromatic ring to yield the benzonitrile moiety.
These steps may be optimized for yield and purity through various techniques such as flash chromatography and solvent evaporation .
This compound has significant applications in medicinal chemistry, particularly in developing new therapeutic agents targeting cannabinoid receptors. Its unique structure allows for exploration in drug design aimed at conditions such as chronic pain, anxiety disorders, and obesity. Additionally, it serves as a valuable reference compound in research settings focusing on receptor-ligand interactions .
Interaction studies reveal that 4-(6-Methoxy-2-(4-methoxyphenyl)benzofuran-3-carbonyl)benzonitrile interacts with cannabinoid receptors with varying affinities depending on the receptor subtype. These studies often utilize radiolabeled ligands to assess binding affinity and efficacy. Research has shown that modifications to the compound can influence its binding characteristics and biological effects, making it a subject of interest for further pharmacological exploration .
Several compounds share structural similarities with 4-(6-Methoxy-2-(4-methoxyphenyl)benzofuran-3-carbonyl)benzonitrile, including:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-(2-Methylbenzofuran-3-yl)benzonitrile | Contains a methyl group on the benzofuran | Slightly altered binding properties due to methyl substitution |
| 6-Methoxy-2-(4-methoxyphenyl)benzofuran | Lacks the benzonitrile group | Focused on different receptor interactions |
| 3-Benzofuranylaniline | Similar benzofuran core but with an amino group | Potentially different biological activity due to amine functionality |
These comparisons highlight the uniqueness of 4-(6-Methoxy-2-(4-methoxyphenyl)benzofuran-3-carbonyl)benzonitrile in its specific receptor interactions and potential therapeutic applications .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
GHS Hazard Statements
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
MeSH Pharmacological Classification
Pictograms

Acute Toxic








